Kingianoside A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

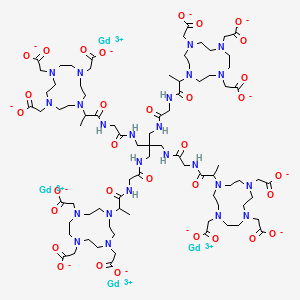

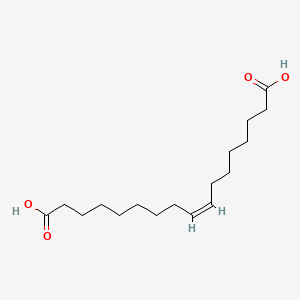

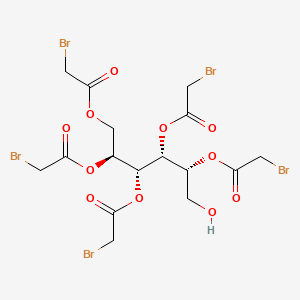

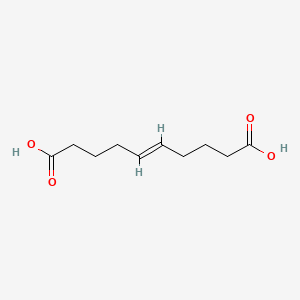

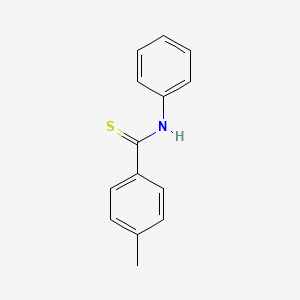

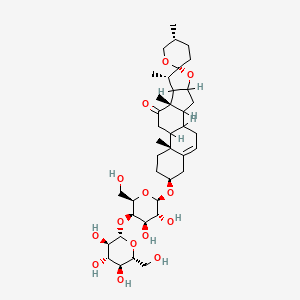

Kingianoside A is a spirostanol saponin compound isolated from the rhizomes of Polygonatum kingianum, a plant belonging to the Liliaceae family . It is known for its complex structure and potential biological activities.

Métodos De Preparación

Kingianoside A can be isolated from the fresh rhizomes of Polygonatum kingianum through a series of chromatographic techniques. The process involves macroporous resin, silica-gel, and octadecyl silica (ODS) silica-gel column chromatography, followed by semi-preparative high-performance liquid chromatography (HPLC) . The compound is obtained as a white amorphous powder and its structure is confirmed through detailed spectroscopic analysis, including one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectra .

Análisis De Reacciones Químicas

Kingianoside A undergoes various chemical reactions, including hydrolysis and oxidation. Hydrolysis of this compound with acid yields D-galactose and D-glucose . The compound also shows positive Liebermann–Burchard and negative Ehrlich reagent tests, indicating its spirostanol nature . The major products formed from these reactions include simpler sugar molecules and modified steroidal structures.

Aplicaciones Científicas De Investigación

Kingianoside A has been studied for its potential biological activities. It is known to exhibit various pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities . In traditional Chinese medicine, Polygonatum kingianum, the source of this compound, is used as a tonic remedy for lung troubles and ringworm . The compound’s unique structure and biological activities make it a valuable subject for further research in chemistry, biology, medicine, and industry.

Mecanismo De Acción

The mechanism of action of Kingianoside A involves its interaction with specific molecular targets and pathways. As a spirostanol saponin, it is believed to modulate cellular signaling pathways and exert its effects through interactions with cell membrane components and receptors . The exact molecular targets and pathways involved in its biological activities are still under investigation.

Comparación Con Compuestos Similares

Kingianoside A is part of a group of steroidal saponins isolated from Polygonatum kingianum. Similar compounds include Kingianoside G, Pratioside D, Disporopsin, and Daucosterol . These compounds share structural similarities but differ in their specific sugar moieties and stereochemistry. This compound is unique due to its specific glycosidic linkages and the presence of both D-galactose and D-glucose in its structure .

Propiedades

Número CAS |

145854-03-1 |

|---|---|

Fórmula molecular |

C39H60O14 |

Peso molecular |

752.9 g/mol |

Nombre IUPAC |

(5'R,6R,7S,9S,13R,16S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-10-one |

InChI |

InChI=1S/C39H60O14/c1-17-7-10-39(48-16-17)18(2)28-24(53-39)12-23-21-6-5-19-11-20(8-9-37(19,3)22(21)13-27(42)38(23,28)4)49-35-33(47)31(45)34(26(15-41)51-35)52-36-32(46)30(44)29(43)25(14-40)50-36/h5,17-18,20-26,28-36,40-41,43-47H,6-16H2,1-4H3/t17-,18+,20+,21?,22?,23?,24?,25-,26-,28?,29-,30+,31-,32-,33-,34+,35-,36+,37+,38-,39-/m1/s1 |

Clave InChI |

QMLSDFSTEVPHTD-AFRKZWMQSA-N |

SMILES isomérico |

C[C@@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(C(=O)CC5C4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1 |

SMILES canónico |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.